

N-ethyl-N-methylpentanamide: A Comprehensive Technical Review

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Compound of Interest

Compound Name: C5-Conh-C2-N-CH3

Cat. No.: B15542061

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This technical guide provides an in-depth overview of the chemical and physical properties of N-ethyl-N-methylpentanamide. The document summarizes its core computed data, outlines detailed experimental protocols for its synthesis and characterization, and presents a logical workflow for its preparation and analysis.

Core Chemical Properties

N-ethyl-N-methylpentanamide is a tertiary amide with the molecular formula C₈H₁₇NO.^[1] While extensive experimental data is not readily available in public databases, a significant amount of information has been computationally generated, providing valuable insights into its molecular characteristics.

Summary of Physicochemical Data

The following table summarizes the key computed physicochemical properties of N-ethyl-N-methylpentanamide. These values are derived from computational models and provide estimations of the compound's characteristics.^[1]

| Property | Value | Source |
|--------------------------------|---|------------|
| Molecular Formula | C8H17NO | PubChem[1] |
| Molecular Weight | 143.23 g/mol | PubChem[1] |
| IUPAC Name | N-ethyl-N-methylpentanamide | PubChem[1] |
| SMILES | <chem>CCCCC(=O)N(C)CC</chem> | PubChem[1] |
| InChI | InChI=1S/C8H17NO/c1-4-6-7-8(10)9(3)5-2/h4-7H2,1-3H3 | PubChem[1] |
| InChIKey | GXQHMTIDBMCUOS-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 143.131014166 Da | PubChem[1] |
| Monoisotopic Mass | 143.131014166 Da | PubChem[1] |
| Topological Polar Surface Area | 20.3 Å ² | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |

Experimental Protocols

While specific experimental protocols for N-ethyl-N-methylpentanamide are not widely published, standard synthetic and analytical methodologies for tertiary amides are well-established. The following protocols are adapted from established procedures for analogous compounds and provide a robust framework for the synthesis and characterization of the title compound.

Synthesis of N-ethyl-N-methylpentanamide

A common and effective method for the synthesis of N-ethyl-N-methylpentanamide is the acylation of N-ethylmethylaniline with pentanoyl chloride.

Materials and Reagents:

- Pentanoyl chloride
- N-ethylmethylaniline
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Triethylamine (Et₃N) or another non-nucleophilic base
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethylmethylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
- Cool the stirred solution to 0 °C using an ice bath.
- In a separate dropping funnel, prepare a solution of pentanoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

- Add the pentanoyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes. A white precipitate of triethylammonium chloride will form.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).
- Quench the reaction by the slow addition of water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-ethyl-N-methylpentanamide.
- The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization of N-ethyl-N-methylpentanamide

The identity and purity of the synthesized product should be confirmed using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve a small amount of the purified product in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
- **Instrumentation:** Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
- **Expected ¹H NMR Data:** The spectrum is expected to show characteristic signals for the N-ethyl group (a quartet for the methylene protons and a triplet for the methyl protons), the N-methyl group (a singlet), and the pentanoyl group (a triplet for the alpha-methylene protons, and multiplets for the other methylene protons and a triplet for the terminal methyl group).
- **Expected ¹³C NMR Data:** The spectrum will display distinct peaks corresponding to the carbonyl carbon, and the carbons of the ethyl, methyl, and pentanoyl groups.

2. Infrared (IR) Spectroscopy

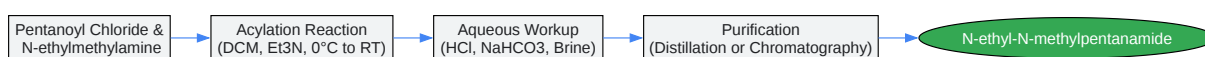
- **Sample Preparation:** A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
- **Expected Data:** The IR spectrum should exhibit a strong absorption band around 1640-1680 cm^{-1} corresponding to the C=O stretching vibration of the tertiary amide.

3. Mass Spectrometry (MS)

- **Sample Preparation:** Introduce a dilute solution of the sample into the mass spectrometer.
- **Instrumentation:** Analyze the sample using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI).
- **Expected Data:** The mass spectrum will show the molecular ion peak $[M]^+$ corresponding to the molecular weight of N-ethyl-N-methylpentanamide ($m/z = 143.23$). Characteristic fragmentation patterns will also be observed.

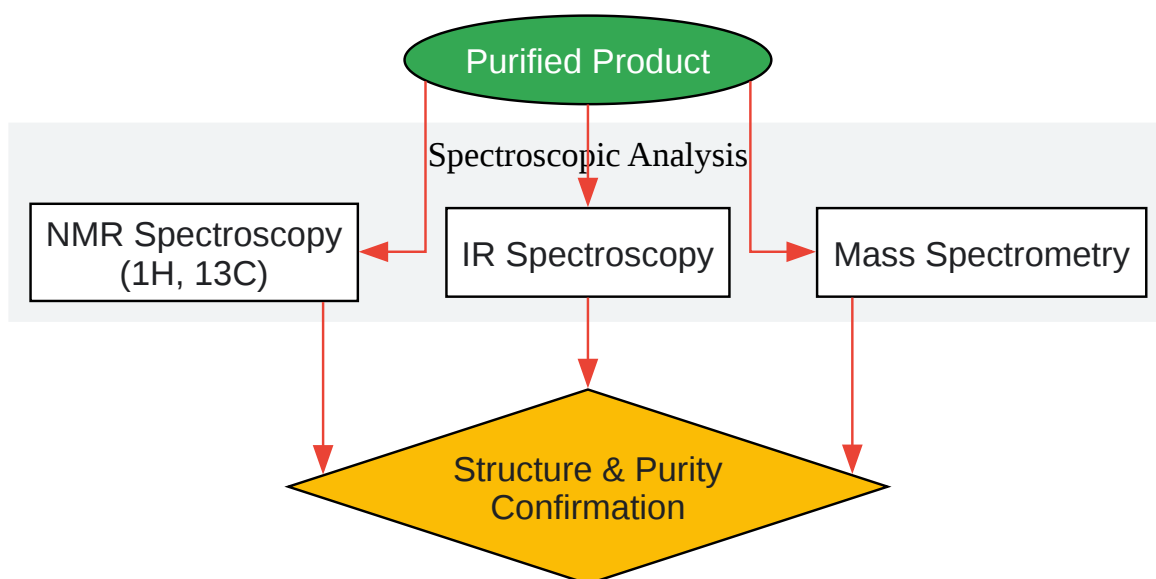
Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of N-ethyl-N-methylpentanamide.



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Caption: Synthetic workflow for N-ethyl-N-methylpentanamide.



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Caption: Analytical workflow for structural confirmation.

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References

- 1. N-ethyl-N-methylpentanamide | C₈H₁₇NO | CID 20644865 - PubChem [pubchem.ncbi.nlm.nih.gov]
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